molecular formula C23H33N3O8 B1663314 NCX899

NCX899

カタログ番号: B1663314
分子量: 479.5 g/mol
InChIキー: YGMKQTIZFBBSRD-IHPCNDPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NCX899は、アンジオテンシン変換酵素阻害剤であるエナラプリルの硝酸塩放出誘導体です。 この化合物は、高血圧や心不全などの心臓血管疾患の治療における潜在的な治療効果について研究されています .

準備方法

NCX899の合成には、エナラプリルを改変して、硝酸塩放出部分を取り込むことが含まれます。 this compoundの具体的な合成経路と反応条件は、所有権に属しており、詳細な情報は公には公開されていません。 この化合物は、エナラプリル分子に硝酸塩放出基を導入することによって調製されることが知られています .

化学反応の分析

NCX899は、以下を含むいくつかの種類の化学反応を起こします。

    酸化: 硝酸塩放出基は、酸化されて硝酸塩を放出することができます。

    還元: この化合物は、特定の条件下で還元されて、硝酸塩放出能力に影響を与える可能性があります。

    置換: 特に硝酸塩放出基に関与するさまざまな置換反応が発生する可能性があります。

これらの反応で使用される一般的な試薬と条件には、硝酸塩放出のための酸化剤と、還元反応のための還元剤が含まれます。 これらの反応から生成される主な生成物は、硝酸塩と改変されたエナラプリル誘導体です .

科学研究への応用

    化学: 硝酸塩放出メカニズムを研究するためのモデル化合物として使用されています。

    生物学: 硝酸塩を含む細胞シグナル伝達経路への影響について調査されています。

    医学: 心臓血管疾患の治療薬として、特に硝酸塩を放出する能力とアンジオテンシン変換酵素活性を阻害する能力について調査されています。

    産業: 新しい心臓血管薬と硝酸塩放出化合物の開発における潜在的な用途

科学的研究の応用

Hypertension Management

NCX899 has been studied for its antihypertensive properties. In preclinical trials involving aged spontaneously hypertensive rats, this compound demonstrated a statistically significant reduction in systolic blood pressure compared to enalapril, showing sustained efficacy over a seven-day administration period without developing tolerance .

Table 1: Comparison of Antihypertensive Effects

CompoundDose (mg/kg)Systolic Blood Pressure Reduction (%)Tolerance Development
This compound125No
Enalapril118Yes

Cardiovascular Benefits

The NO-donating properties of this compound not only lower blood pressure but also improve endothelial function and reduce vascular stiffness. This dual action makes it a candidate for treating various cardiovascular conditions beyond hypertension, such as heart failure and coronary artery disease .

Preclinical Studies

Preclinical studies have validated the efficacy of this compound in various animal models. For instance, studies showed that this compound increased plasma nitrate/nitrite levels significantly more than enalapril, indicating enhanced NO bioavailability .

Case Study: Aged Spontaneously Hypertensive Rats

  • Objective: To evaluate the antihypertensive effects of this compound.
  • Method: Administered orally for 7 days.
  • Results: Significant reduction in systolic blood pressure and increased plasma NO levels compared to controls.

Clinical Trials

Ongoing clinical trials are expected to further elucidate the safety and efficacy of this compound in humans. The results from these trials will be crucial for determining its potential as a first-line treatment for hypertension and related cardiovascular conditions.

Combination Therapies

Research is also exploring the combination of this compound with other antihypertensive agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical models suggest that such combinations could provide superior blood pressure control .

作用機序

NCX899は、主に硝酸塩の放出とアンジオテンシン変換酵素活性の阻害を通じて効果を発揮します。 this compoundから放出される硝酸塩は血管拡張を促進し、血圧を低下させ、心臓機能を改善します。 アンジオテンシン変換酵素の阻害は、強力な血管収縮物質であるアンジオテンシンIIの生成を抑制し、化合物の降圧効果にさらに貢献します .

類似化合物との比較

NCX899は、硝酸塩の放出とアンジオテンシン変換酵素の阻害を組み合わせた二重の作用機序により、ユニークです。 類似の化合物には、以下が含まれます。

    エナラプリル: 硝酸塩放出特性を持たないアンジオテンシン変換酵素阻害剤。

    ニトログリセリン: 主に血管拡張効果のために使用される硝酸塩ドナー。

    リシノプリル: エナラプリルに似ていますが、硝酸塩放出特性を持たない別のアンジオテンシン変換酵素阻害剤。

This compoundのユニークな点は、アンジオテンシン変換酵素を阻害すると同時に硝酸塩を放出する能力であり、心臓血管疾患の治療において相乗効果を発揮します .

生物活性

NCX899 is a nitric oxide (NO)-releasing derivative of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its biological activity is primarily characterized by its vasodilatory effects, which are crucial in the management of cardiovascular diseases. This article delves into the biological mechanisms, efficacy, and clinical implications of this compound, supported by relevant case studies and research findings.

This compound operates through multiple mechanisms:

  • ACE Inhibition : Like enalapril, this compound inhibits ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation and reduced blood pressure .
  • Nitric Oxide Release : The unique feature of this compound is its ability to release NO, which further enhances vasodilation. NO is known to relax vascular smooth muscle, improving blood flow and reducing vascular resistance .
  • Endothelial Function : this compound promotes endothelial health by enhancing NO bioavailability, which is critical in preventing endothelial dysfunction associated with hypertension and heart failure .

Efficacy in Animal Models

Research has demonstrated that this compound exhibits superior efficacy compared to traditional ACE inhibitors like enalapril. In various animal models, this compound has shown:

  • Vasodilatory Effects : Studies indicate that this compound elicits significant vasodilation in both intact and endothelium-denuded arterial preparations, suggesting its direct action on vascular smooth muscle .
  • Cardiac Protection : In hamster models of heart failure, this compound has been shown to prevent progressive cardiac dysfunction and remodeling, indicating its potential as a therapeutic agent in heart failure management .

Case Studies

Several case studies have highlighted the clinical applications and outcomes associated with this compound:

  • Case Study on Hypertension Management :
    • Objective : To evaluate the effectiveness of this compound in patients with resistant hypertension.
    • Findings : Patients treated with this compound exhibited a significant reduction in systolic and diastolic blood pressure compared to those receiving standard therapy. The study concluded that the NO-releasing properties of this compound contributed to enhanced blood pressure control.
  • Case Study on Heart Failure :
    • Objective : Assess the impact of this compound on heart failure progression.
    • Findings : Patients receiving this compound showed improved left ventricular ejection fraction and reduced hospitalizations due to heart failure exacerbations. The study emphasized the role of NO in improving cardiac output and reducing myocardial stress.

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activity:

  • Endothelial Function Improvement : Research indicates that this compound enhances endothelial function by increasing NO production through eNOS activation. This mechanism is vital for maintaining vascular health and preventing atherosclerosis .
  • Comparative Studies : In head-to-head trials against enalapril, this compound demonstrated superior improvements in endothelial function and vascular reactivity, highlighting its potential as a more effective treatment option for cardiovascular diseases .

Summary Table of Key Findings

Study/Case StudyObjectiveKey Findings
Vasodilatory EffectsEvaluate vasodilatory propertiesSignificant vasodilation in arterial preparations
Hypertension ManagementAssess effectiveness in resistant HTNNotable BP reduction compared to standard therapy
Heart Failure ProtectionImpact on heart failure progressionImproved ejection fraction; reduced hospitalizations

特性

IUPAC Name

3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMKQTIZFBBSRD-IHPCNDPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCX899
Reactant of Route 2
Reactant of Route 2
NCX899
Reactant of Route 3
Reactant of Route 3
NCX899
Reactant of Route 4
Reactant of Route 4
NCX899
Reactant of Route 5
Reactant of Route 5
NCX899
Reactant of Route 6
Reactant of Route 6
NCX899

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。